molecular formula C8H4N2O B051105 Furo[3,2-c]pyridine-3-carbonitrile CAS No. 112372-19-7

Furo[3,2-c]pyridine-3-carbonitrile

Cat. No.: B051105
CAS No.: 112372-19-7
M. Wt: 144.13 g/mol
InChI Key: SEMOUXYGJCRUIQ-UHFFFAOYSA-N
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Description

Furo[3,2-c]pyridine-3-carbonitrile is a heterocyclic compound that features a fused ring system consisting of a furan ring and a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties and its role as a building block in the synthesis of various bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of furo[3,2-c]pyridine-3-carbonitrile typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, an Rh-catalyzed tandem reaction has been employed to construct furo[3,2-c]pyridine derivatives . This method involves the use of rhodium catalysts to facilitate the formation of the fused ring system.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

Furo[3,2-c]pyridine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can reduce double bonds or other functional groups within the molecule.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield furo[3,2-c]pyridine derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce various functional groups such as halogens or alkyl groups.

Scientific Research Applications

Furo[3,2-c]pyridine-3-carbonitrile has several scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It is used in the study of enzyme inhibitors and other bioactive molecules.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of furo[3,2-c]pyridine-3-carbonitrile involves its interaction with specific molecular targets. For instance, derivatives of this compound have been shown to inhibit enzymes like CDK2, which plays a role in cell cycle regulation . The inhibition of such enzymes can lead to the disruption of cellular processes, making these compounds potential candidates for anticancer therapy.

Comparison with Similar Compounds

Furo[3,2-c]pyridine-3-carbonitrile can be compared with other similar compounds, such as:

These compounds share structural similarities but differ in their specific functional groups and biological activities, highlighting the unique properties of this compound.

Properties

IUPAC Name

furo[3,2-c]pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4N2O/c9-3-6-5-11-8-1-2-10-4-7(6)8/h1-2,4-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEMOUXYGJCRUIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=C1OC=C2C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60549940
Record name Furo[3,2-c]pyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60549940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112372-19-7
Record name Furo[3,2-c]pyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60549940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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